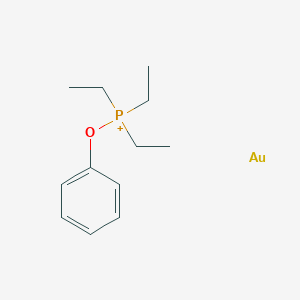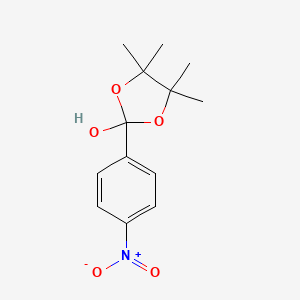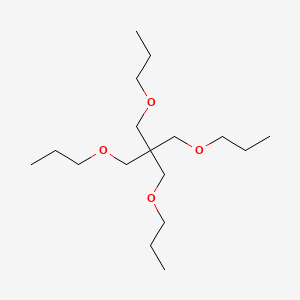![molecular formula C12H15Cl2N3O4S B14354856 1-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]-4-methylpiperazine CAS No. 92514-20-0](/img/structure/B14354856.png)
1-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]-4-methylpiperazine is a complex organic compound with a unique structure that includes a piperazine ring substituted with a dichloromethanesulfonyl group and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]-4-methylpiperazine typically involves multiple steps, starting with the preparation of the nitrophenyl precursor. The key steps include:
Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Sulfonylation: The nitrophenyl compound is then subjected to sulfonylation using dichloromethane sulfonyl chloride in the presence of a base such as pyridine.
Piperazine Substitution: Finally, the sulfonylated nitrophenyl compound is reacted with 4-methylpiperazine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the sulfonyl group.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of the sulfonyl group.
Hydrolyzed Products: Resulting from the cleavage of the sulfonyl group.
Aplicaciones Científicas De Investigación
1-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 1-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]-4-methylpiperazine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological receptors. The sulfonyl group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-[4-(Methanesulfonyl)-2-nitrophenyl]-4-methylpiperazine: Similar structure but with a methanesulfonyl group instead of a dichloromethanesulfonyl group.
1-[4-(Dichloromethanesulfonyl)-2-aminophenyl]-4-methylpiperazine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
1-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]-4-methylpiperazine is unique due to the presence of both the dichloromethanesulfonyl and nitrophenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Propiedades
Número CAS |
92514-20-0 |
|---|---|
Fórmula molecular |
C12H15Cl2N3O4S |
Peso molecular |
368.2 g/mol |
Nombre IUPAC |
1-[4-(dichloromethylsulfonyl)-2-nitrophenyl]-4-methylpiperazine |
InChI |
InChI=1S/C12H15Cl2N3O4S/c1-15-4-6-16(7-5-15)10-3-2-9(8-11(10)17(18)19)22(20,21)12(13)14/h2-3,8,12H,4-7H2,1H3 |
Clave InChI |
PFWDZEQTCCSPKV-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)C(Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14354776.png)
![2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide](/img/structure/B14354785.png)



![3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B14354807.png)

![3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354822.png)

![5-Hexyl-2-(4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14354831.png)
![4-Methoxy-2-[2-(pyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14354832.png)


![5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole](/img/structure/B14354848.png)
